molecular formula C15H11NO B14678361 Benzylideneisoindolin-3-one CAS No. 33608-93-4

Benzylideneisoindolin-3-one

Cat. No.: B14678361
CAS No.: 33608-93-4
M. Wt: 221.25 g/mol
InChI Key: ICCBGFWJTALFFU-UHFFFAOYSA-N
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Description

Benzylideneisoindolin-3-one is a heterocyclic compound that features a benzylidene group attached to an isoindolin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylideneisoindolin-3-one can be synthesized through several methods. One common approach involves the condensation of isoindolin-3-one with benzaldehyde under basic conditions. This reaction typically employs a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . Another method involves the use of ultrasonic irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzylideneisoindolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound oxides, while reduction produces benzylisoindolin-3-one .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzylideneisoindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Benzylideneisoindolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzylidene and isoindolinone moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

33608-93-4

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-benzylideneisoindol-1-one

InChI

InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H,(H,16,17)

InChI Key

ICCBGFWJTALFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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